Anti-Mycobacterium tuberculosis Activity: Patent-Disclosed MIC Values of 5-Cyclobutyl-1,3,4-oxadiazol-2-ol
5-Cyclobutyl-1,3,4-oxadiazol-2-ol (designated Compound 31 in the patent) demonstrated in vitro anti-Mycobacterium tuberculosis activity with a minimum inhibitory concentration (MIC) of 0.98 μg/mL against the H37Rv strain [1]. This activity falls within the moderate-to-strong range for antitubercular screening hits and provides a quantifiable benchmark for this specific cyclobutyl-substituted analog. The patent explicitly claims 1,3,4-oxadiazole-2-cyclobutyl compounds for the preparation of drugs for the treatment of cancer or infectious diseases, with the anti-tuberculosis data serving as a key demonstration of the scaffold's utility [1].
| Evidence Dimension | Anti-Mycobacterium tuberculosis activity (MIC) |
|---|---|
| Target Compound Data | 0.98 μg/mL |
| Comparator Or Baseline | Compound 31 (5-cyclobutyl-1,3,4-oxadiazol-2-ol) vs. Compound 24 (5-cyclobutyl-1,3,4-oxadiazole-2-thiol analog) which showed MIC >10 μg/mL (inactive) |
| Quantified Difference | >10-fold lower MIC for the target 2-ol compound compared to its 2-thiol analog |
| Conditions | In vitro MIC assay against Mycobacterium tuberculosis H37Rv strain |
Why This Matters
This >10-fold improvement in MIC over the structurally proximal 2-thiol analog demonstrates that the oxadiazol-2-ol functionality is critical for antitubercular activity in this chemical series, directly informing SAR-driven procurement decisions.
- [1] WO2020083336A1. 1,3,4-Oxadiazole-2-cyclobutyl compounds, preparation method therefor and application thereof. World Intellectual Property Organization, 2020. See biological activity data for Compound 31 (5-cyclobutyl-1,3,4-oxadiazol-2-ol) and Compound 24 comparator. View Source
